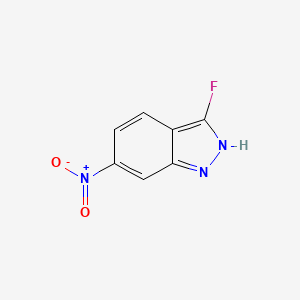
3-fluoro-6-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-6-nitro-1H-indazole is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The indazole moiety is of great medicinal importance and compounds containing the indazole nucleus have recently sparked great interest for use as anti-inflammatory, antitumor, and anti-HIV agents, and as inhibitors of protein kinase, HIV-protease, monoamine oxidase, and N-myristoyltransferase .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been achieved from readily accessible acyl hydrazides by exploiting a novel aryne-based molecular rearrangement . The developed reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole fused to a benzene . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Chemical and Biological Properties
Indazole derivatives, including 3-fluoro-6-nitro-1H-indazole, are nitrogen-containing chemical compounds composed of a pyrazole ring condensed with a benzene ring. These compounds have sparked significant interest due to their wide variety of biological activities. The indazole scaffold forms the basic structure of numerous compounds with potential therapeutic value. Derivatives of indazoles have shown promising anticancer and anti-inflammatory activities and are also implicated in disorders involving protein kinases, neurodegeneration, and other conditions. Their mechanism of action provides insights into new molecules with biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Medicinal Applications
Indazole derivatives exhibit a spectrum of medicinal applications, including antibacterial, anticancer, anti-inflammatory, antidiabetic, antiviral, and antituberculosis activities. Their multifaceted biological activities make them attractive for the development of drugs targeting various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).
Synthesis and Catalysis
The indazole structure serves as a foundation for creating versatile synthetic intermediates, playing a crucial role in organic synthesis, catalysis, and drug development. Heterocyclic N-oxide derivatives from indazole have shown potential in forming metal complexes, designing catalysts, and in asymmetric catalysis. Their properties and applications in medicinal chemistry underscore the importance of these compounds in drug discovery and development (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Transition-Metal-Catalyzed Synthesis
Designing novel synthesis strategies for indazoles is pivotal in contemporary research. Transition-metal-catalyzed C–H activation/annulation sequences have been leveraged to construct functionalized indazole derivatives. These methods offer improved tolerance in medicinal applications, functional flexibility, and enhanced structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022).
Safety and Hazards
The safety data sheet for a similar compound, 6-Nitro-1H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and not release it into the environment .
Mechanism of Action
Target of Action
3-Fluoro-6-nitro-1H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of diseases induced by CHK1, CHK2 kinases, and the cell volume-regulated human kinase h-sgk .
Mode of Action
Indazoles generally interact with their targets to inhibit, regulate, or modulate their activity . For instance, they can inhibit the activity of phosphoinositide 3-kinase δ, leading to therapeutic effects in respiratory diseases .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For example, the inhibition of phosphoinositide 3-kinase δ can affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the pathways it affects. For instance, by inhibiting phosphoinositide 3-kinase δ, it can potentially suppress the growth and proliferation of certain cells, providing a therapeutic effect in respiratory diseases .
properties
IUPAC Name |
3-fluoro-6-nitro-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHOJJOAGOHGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate](/img/structure/B2477232.png)
![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2477235.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2477239.png)
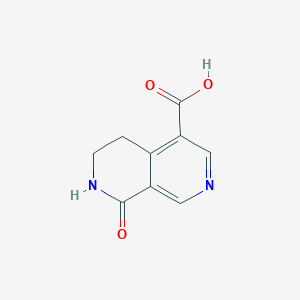
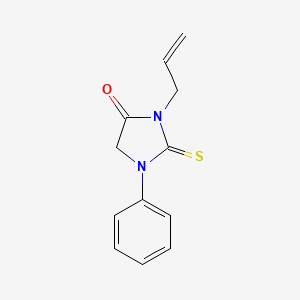

![5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477246.png)
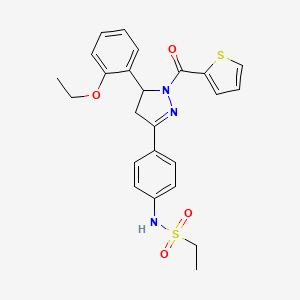
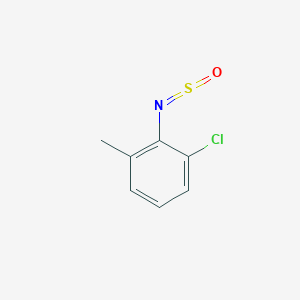
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2477251.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2477252.png)

